molecular formula C20H17N B13949100 7,9,11-trimethylbenzo[c]acridine CAS No. 51787-42-9

7,9,11-trimethylbenzo[c]acridine

Cat. No.: B13949100
CAS No.: 51787-42-9
M. Wt: 271.4 g/mol
InChI Key: ZEQJEFOPTOCNRF-UHFFFAOYSA-N
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Description

7,9,11-Trimethylbenzo[c]acridine is a polycyclic aromatic compound with the molecular formula C20H17N. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7,9,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

7,9,11-Trimethylbenzo[c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9,11-trimethylbenzo[c]acridine involves its interaction with biomolecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects. Additionally, the compound’s planar structure allows it to interact with various proteins and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with similar structural features.

    7,8,11-Trimethylbenzo[c]acridine: A closely related derivative with slight variations in methyl group positions.

    9-Aminoacridine: Known for its antimicrobial properties.

Uniqueness

7,9,11-Trimethylbenzo[c]acridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 9, and 11 can affect the compound’s electronic properties and steric interactions, making it distinct from other acridine derivatives .

Properties

CAS No.

51787-42-9

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

7,9,11-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3

InChI Key

ZEQJEFOPTOCNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C

Origin of Product

United States

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